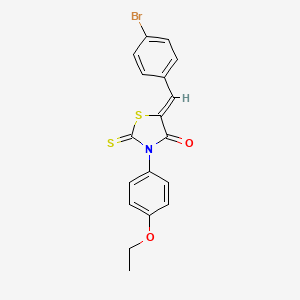
5-(4-bromobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiazolidinone derivatives typically involves the condensation of an aldehyde with thioglycolic acid and an amine or an amide in the presence of a catalyst. For example, Patel et al. (2010) described a method for preparing similar thiazolidin-4-one compounds by refluxing specific imidazol-5-ones with thioglycolic acid and anhydrous zinc chloride in ethanol (Patel, Shah, Trivedi, & Vyas, 2010). Although the specific compound is not detailed, this method provides a general approach to synthesizing thiazolidin-4-one derivatives.
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives has been extensively studied through spectroscopic methods and crystallography. Khelloul et al. (2022) conducted a detailed analysis of a similar compound's structure using FT-IR, UV-Vis, NMR spectroscopy, and single-crystal X-ray diffraction (Khelloul et al., 2022). Such studies are crucial for understanding the electronic and geometric configurations that influence the chemical behavior of these compounds.
Chemical Reactions and Properties
Thiazolidinones are reactive towards a variety of chemical agents, leading to numerous derivatives with potential biological activities. The reactivity often involves the carbonyl and thioxo groups, enabling nucleophilic addition or substitution reactions. For instance, reactions with azides, as explored by Omar, Youssef, & Kandeel (2000), demonstrate the versatility of thiazolidinones in forming diverse chemical structures through non-selective site reactions (Omar, Youssef, & Kandeel, 2000).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The presence of substituents like bromobenzylidene and ethoxyphenyl groups can significantly affect these properties. Delgado et al. (2005) investigated the supramolecular structures of similar compounds, highlighting how hydrogen bonding and pi-pi interactions contribute to their solid-state organization and, consequently, their physical properties (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).
Applications De Recherche Scientifique
Synthesis and Molecular Structure
One study focuses on the synthesis and detailed molecular structure analysis of a similar compound, specifically investigating its crystal structure through X-ray diffraction and computational modeling. The research indicates significant efforts to understand the geometric and electronic properties of these compounds, which are crucial for their potential applications in medicinal chemistry and material science (Benhalima, Toubal, Chouaih, Chita, Maggi, Djafri, Hamzaoui, 2011).
Antimicrobial Activity
Another area of focus is the antimicrobial activity of thiazolidine derivatives. A study synthesizing new derivatives of thiazolidine-2,4-dione, including compounds similar to the one , tested these compounds for antibacterial properties against various bacterial strains. These derivatives showed significant activity, particularly against Gram-positive bacteria, suggesting their potential as antibacterial agents (Trotsko, Kosikowska, Paneth, Wujec, Malm, 2018).
Antimicrobial and Anticancer Properties
Further research into 4-thiazolidinone derivatives prepared from biphenyl-4-carboxylic acid revealed in vitro antimicrobial activity against a range of bacterial and fungal strains. Additionally, some derivatives demonstrated significant biological activity, indicating potential for antimicrobial and anticancer applications (Deep, Jain, Sharma, Mittal, Phogat, Malhotra, 2014).
Conductivity and Thermal Properties
Research into polyphenol derivatives containing a rhodanine moiety, including their synthesis, characterization, and investigation of their conductivity and thermal properties, suggests potential applications in materials science. This study highlights the versatility of thiazolidine compounds in developing new materials with specific electrical and thermal characteristics (Kaya, Erçağ, Çulhaoğlu, 2020).
Propriétés
IUPAC Name |
(5Z)-5-[(4-bromophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2S2/c1-2-22-15-9-7-14(8-10-15)20-17(21)16(24-18(20)23)11-12-3-5-13(19)6-4-12/h3-11H,2H2,1H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKPHTWEBAAOJD-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)Br)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4577849.png)

![ethyl 1-[3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanoyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4577864.png)
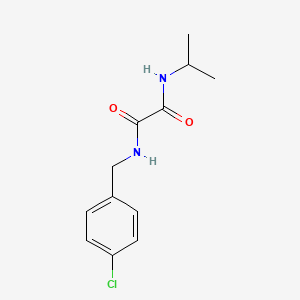
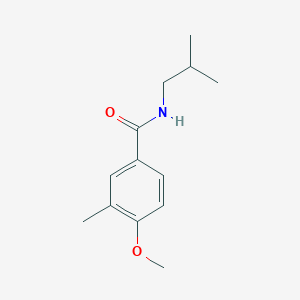
![N-(4-methoxybenzyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4577893.png)
![1-(2-oxo-2-{4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}ethyl)-2-phenyl-1H-indole](/img/structure/B4577904.png)
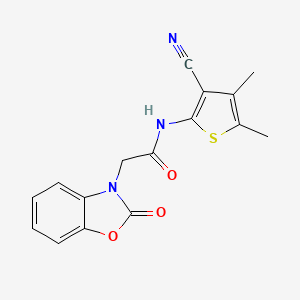
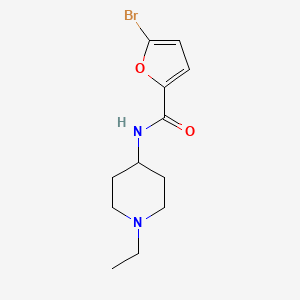
![3-[(3,5-dichlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4577920.png)
![2,8,9-trimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4577925.png)
![N-benzyl-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4577934.png)
![5-methyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-isoxazolecarboxamide](/img/structure/B4577936.png)
![1-benzyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4577949.png)